molecular formula C22H15ClFN7O B2679190 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide CAS No. 1006304-71-7

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide

Cat. No.: B2679190
CAS No.: 1006304-71-7
M. Wt: 447.86
InChI Key: XSFCNOILKBBKGG-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a complex organic compound featuring a unique assembly of aromatic and heteroaromatic rings

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process:

    • The next steps involve forming the 3-methyl-1H-pyrazol-5-yl unit and attaching the 3-fluorobenzamide moiety.

    • Throughout these steps, various reagents such as chlorinating agents, pyrazole derivatives, and specific catalysts are employed to ensure the proper reactivity and product formation.

  • Industrial Production Methods: : In an industrial setting, the synthesis is scaled up using robust protocols that enhance yield and purity. Continuous flow chemistry and automated synthesizers are commonly employed to streamline the process, reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo:

    • Oxidation and Reduction: : The presence of aromatic rings allows for electrophilic and nucleophilic aromatic substitutions.

    • Substitution Reactions: : Halogenation, particularly chlorination and fluorination, is a significant reaction due to the compound's chemical structure.

  • Common Reagents and Conditions: : Reagents like halogenating agents (e.g., Cl2, F2), strong bases (e.g., NaOH), and organic solvents (e.g., DMSO, DMF) are frequently used.

  • Major Products Formed: : Depending on the reaction, products can range from modified pyrazole derivatives to completely new heterocyclic compounds.

Scientific Research Applications

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is valuable in:

  • Chemistry: : Utilized as a precursor in organic synthesis, particularly in developing new heterocyclic compounds.

  • Biology: : Employed in biochemical assays to understand enzyme functions and protein interactions.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

  • Industry: : Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • Comparison: : Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to the unique combination of its substituent groups.

  • Similar Compounds

    • N-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide

    • N-(1-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide

    • N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide

These similar compounds share core structures but differ in their substituent groups, which imparts distinct chemical and biological properties.

In essence, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a highly versatile compound with promising applications across various fields of scientific research. Its detailed understanding paves the way for innovations in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFCNOILKBBKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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